molecular formula C13H17NO2 B14823546 2-Cyclopropoxy-4-ethyl-N-methylbenzamide

2-Cyclopropoxy-4-ethyl-N-methylbenzamide

Cat. No.: B14823546
M. Wt: 219.28 g/mol
InChI Key: XAKUYVQXECMZOL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a N-methylbenzamide moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-ethyl-N-methylbenzamide typically involves the reaction of 2-cyclopropoxyethanol with tosyl chloride to form 2-cyclopropoxyethyl-4-methylbenzenesulfonate . This intermediate is then reacted with N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-ethyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

2-Cyclopropoxy-4-ethyl-N-methylbenzamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyclopropoxy-4-ethyl-N-methylbenzamide can be compared with other similar compounds, such as:

    N-ethyl-N-methylbenzamide: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    2-Cyclopropoxy-N-methylbenzamide: Lacks the ethyl group, leading to variations in reactivity and applications.

    4-Ethyl-N-methylbenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-cyclopropyloxy-4-ethyl-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-3-9-4-7-11(13(15)14-2)12(8-9)16-10-5-6-10/h4,7-8,10H,3,5-6H2,1-2H3,(H,14,15)

InChI Key

XAKUYVQXECMZOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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